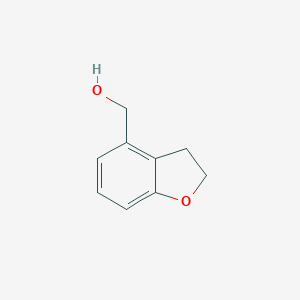

(2,3-Dihydrobenzofuran-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJLUQDSYMOIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596265 | |

| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-41-7 | |

| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (2,3-Dihydrobenzofuran-4-yl)methanol

Abstract: (2,3-Dihydrobenzofuran-4-yl)methanol is a heterocyclic organic compound featuring the 2,3-dihydrobenzofuran scaffold, a recognized "privileged structure" in medicinal chemistry.[1] This core structure is prevalent in numerous biologically active natural products and synthetic molecules, underscoring its importance in drug discovery and development.[2][3] The presence of a reactive primary alcohol at the 4-position of the aromatic ring makes this molecule a versatile and valuable building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS Number 209256-41-7, possesses a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[4][5] Its structure consists of a fused bicyclic system where a dihydrofuran ring is annulated to a benzene ring. The key functional group, a hydroxymethyl (-CH₂OH) substituent, is located at the C4 position of the benzofuran core.

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Computational models provide valuable initial insights into these characteristics.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 209256-41-7 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 | [4] |

| SMILES | C1=CC(=C2CCOC2=C1)CO | [4] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |

| LogP (octanol-water partition coeff.) | 1.1138 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

| Recommended Storage | Sealed in dry, 2-8°C | [4][6] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While experimental data should be sourced directly from the supplier for a specific batch[7], the expected spectral characteristics can be predicted based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (3H, complex multiplet), the two methylene groups of the dihydrofuran ring (2H triplets each, at approximately 3.2 ppm and 4.6 ppm), the benzylic methylene protons of the hydroxymethyl group (2H singlet), and the hydroxyl proton (1H, broad singlet, exchangeable with D₂O).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals: six for the aromatic carbons (in the 110-160 ppm range), two for the aliphatic carbons of the dihydrofuran ring, and one for the hydroxymethyl carbon (around 60-65 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should reveal a molecular ion peak corresponding to the exact mass of 150.0681 Da.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), sharp peaks around 2850-3000 cm⁻¹ (aliphatic and aromatic C-H stretches), a strong peak around 1050-1150 cm⁻¹ (C-O stretch), and several absorptions in the 1450-1600 cm⁻¹ region (aromatic C=C stretching).

Synthesis and Manufacturing

The synthesis of dihydrobenzofuran derivatives is a topic of significant interest, with numerous methods developed, including transition metal-catalyzed and metal-free approaches.[3][10] this compound is typically not synthesized as a primary target but rather prepared from a more functionalized precursor, such as the corresponding carboxylic acid or aldehyde. A common and straightforward laboratory-scale synthesis involves the reduction of 2,3-dihydrobenzofuran-4-carboxylic acid.

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-4-carboxylic acid

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity and effectiveness in reducing carboxylic acids directly to primary alcohols. Anhydrous tetrahydrofuran (THF) is used as the solvent as it is aprotic and effectively solubilizes the hydride reagent.

-

Reaction Setup: A solution of 2,3-dihydrobenzofuran-4-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon). The excess of LiAlH₄ ensures the complete conversion of the starting material.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup (Quenching): The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.

-

Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate or THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two principal functional components: the primary alcohol and the electron-rich aromatic ring. This dual reactivity allows for its use in a wide array of subsequent chemical transformations.

Caption: Key reaction pathways for this compound.

Reactions of the Hydroxymethyl Group

The primary alcohol is susceptible to a variety of standard transformations:

-

Oxidation: Controlled oxidation using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the corresponding aldehyde (2,3-dihydrobenzofuran-4-carbaldehyde). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the alcohol directly to the carboxylic acid.

-

Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification) or more reactive acyl chlorides and anhydrides in the presence of a base to form various ester derivatives.

-

Etherification: The alcohol can be converted to its corresponding alkoxide with a strong base like sodium hydride (NaH), which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.

Reactions of the Aromatic Ring

The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents—the activating, ortho, para-directing ether oxygen and the weakly activating alkyl portion of the fused ring—influence the position of substitution. The most probable sites for electrophilic attack are the C5 and C7 positions.

-

Halogenation: Bromination using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst will introduce a bromine atom onto the aromatic ring.

-

Nitration: Reaction with a mixture of nitric and sulfuric acids will install a nitro group.

-

Friedel-Crafts Reactions: Acylation or alkylation can be achieved under standard Friedel-Crafts conditions, although the Lewis acid catalyst may coordinate with the oxygen atoms, requiring careful optimization.

Applications in Research and Drug Development

The true value of this compound lies in its application as a structural motif and chemical intermediate. The 2,3-dihydrobenzofuran core is a well-established "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets.[1]

-

Scaffold for Medicinal Chemistry: This compound serves as an excellent starting point for the synthesis of compound libraries. By modifying the hydroxymethyl group and performing substitutions on the aromatic ring, chemists can generate a diverse set of analogues for screening against various biological targets, such as enzymes and receptors.

-

Inhibitor Design: Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer.[1] this compound provides a key building block for creating novel bio-inspired lead compounds in this area.

-

Precursor for Complex Molecules: The dihydrobenzofuran nucleus is a core component of many natural products and complex pharmaceuticals.[3] This molecule provides a synthetically accessible entry point for the total synthesis of such targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general handling guidelines can be inferred from structurally related compounds.

-

Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][11]

-

Precautions for Safe Handling: Handle only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[4][6]

Conclusion

This compound is a functionally rich and synthetically versatile building block. Its chemical properties, defined by the reactive primary alcohol and the modifiable aromatic ring, make it an important tool for organic synthesis. Its structural foundation, the 2,3-dihydrobenzofuran scaffold, is of high interest in medicinal chemistry, positioning this compound as a valuable precursor for the discovery and development of novel therapeutic agents. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

-

(2,3-Dihydro-benzofuran-4-yl)-methanol. J&W Pharmlab. [Link]

-

(2,3-Dihydrobenzofuran-6-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

(2,3-Dihydro-1-benzofuran-5-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Cole-Parmer. [Link]

-

Global Product Strategy (GPS) Safety Summary Methanol. Methanex Corporation. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 209256-41-7|this compound|BLD Pharm [bldpharm.com]

- 8. (2,3-Dihydrobenzofuran-6-yl)methanol | C9H10O2 | CID 18356898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

(2,3-Dihydrobenzofuran-4-yl)methanol CAS number 209256-41-7

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-4-yl)methanol (CAS No. 209256-41-7)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, bearing the CAS number 209256-41-7, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] As a substituted dihydrobenzofuran, it belongs to a class of compounds recognized for their broad-ranging pharmaceutical applications.[4] The unique structural arrangement of an aromatic ring fused to a dihydrofuran ring provides a versatile scaffold for developing novel therapeutic agents.[4] This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications as a key synthetic intermediate, analytical characterization, and essential safety protocols. The insights provided are intended to support researchers in leveraging this compound's potential in complex organic synthesis and drug discovery programs.

Core Physicochemical & Structural Properties

This compound is an organic compound characterized by a 2,3-dihydrobenzofuran core with a hydroxymethyl group (-CH₂OH) at the 4-position.[1] This structure imparts specific chemical properties that are crucial for its role as a synthetic precursor.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 209256-41-7 | ChemScene[1] |

| Molecular Formula | C₉H₁₀O₂ | ChemScene[1] |

| Molecular Weight | 150.17 g/mol | ChemScene[1] |

| SMILES | C1=CC(=C2CCOC2=C1)CO | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[1] |

| LogP | 1.1138 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

The presence of a primary alcohol function provides a reactive handle for a multitude of subsequent chemical transformations, while the dihydrobenzofuran scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active molecules.[4]

Synthesis and Reaction Mechanisms

The primary route to synthesizing this compound involves the selective reduction of its corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Synthetic Workflow: Reduction of 2,3-Dihydrobenzofuran-4-carbaldehyde

The choice of a reducing agent is critical to ensure the selective reduction of the aldehyde to a primary alcohol without affecting the aromatic or ether functionalities of the molecule. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred reagent for this purpose due to its mild nature, high selectivity for carbonyls, and operational simplicity.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation: To a solution of 2,3-dihydrobenzofuran-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0°C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Development

The dihydrobenzofuran nucleus is a key pharmacophore in many biologically active compounds.[4] Its structural rigidity and potential for diverse substitution patterns make it an attractive scaffold for targeting various biological receptors.

Key Intermediate for Tasimelteon

This compound is a documented key intermediate in the synthesis of Tasimelteon .[5] Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2 and is used for the treatment of non-24-hour sleep-wake disorder. The hydroxymethyl group of the title compound serves as a critical handle for elaboration into the final active pharmaceutical ingredient (API).[5]

Broader Significance of the Benzofuran Scaffold

The benzofuran and dihydrobenzofuran cores are integral to a wide range of therapeutic agents, highlighting the importance of building blocks like this compound.

-

Anticancer Agents: Certain benzofuran derivatives have shown cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma.[6]

-

Acetylcholinesterase Inhibitors: Novel benzofuran-based compounds have been designed and synthesized as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[7]

-

Antimicrobial and Antiviral Activity: The benzofuran moiety is present in natural products and synthetic compounds exhibiting antifungal, antiviral, and antibacterial properties.[8]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods is typically employed. Commercial suppliers often provide data from techniques like NMR, HPLC, and LC-MS to validate their products.[9]

Protocol: Purity Determination by HPLC

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions for calibration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength relevant to the chromophore (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared sample. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

-

Identity Confirmation: For unequivocal identification, the HPLC system can be coupled to a mass spectrometer (LC-MS) to confirm that the molecular weight of the main peak corresponds to that of the target compound (150.17 g/mol ).

Safety, Handling, and Storage

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA regulations.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection: If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[10]

Handling and Storage Procedures

Caption: Key safety, handling, and storage protocols.

-

Handling: Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[10] Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10][12] Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Consult a licensed professional waste disposal service.[12]

References

- AK Scientific, Inc. (n.d.). (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemScene. (n.d.). 209256-41-7 | (2,3-Dihydro-1-benzofuran-4-yl)methanol.

- PubChem. (n.d.). (2,3-Dihydro-1-benzofuran-5-yl)methanol.

- PubChem. (n.d.). (2,3-Dihydrobenzofuran-6-yl)methanol.

- Guidechem. (n.d.). (2,3-dihydrobenzofuran-3-yl)Methanol 68224-03-3 wiki.

- Moshang Chemical. (n.d.). ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%.

- Methanol Institute. (2015). Global Product Strategy (GPS) Safety Summary Methanol.

- BLDpharm. (n.d.). 209256-41-7|this compound.

- J&W Pharmlab. (n.d.). (2,3-Dihydro-benzofuran-4-yl)-methanol - CAS:209256-41-7.

- ChemicalBook. (n.d.). 2,3-Dihydro-1-benzofuran-4-ylmethanol | 209256-41-7.

- Chem-Tools. (n.d.). This compound.

- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.

- Kumar, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.

- ResearchGate. (n.d.). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction.

- NIOSH. (1998). METHANOL 2000. Retrieved from the Centers for Disease Control and Prevention.

- Abdel-Karim, S. S., et al. (2023).

- Urbańska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

Sources

- 1. chemscene.com [chemscene.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. chem-tools.com [chem-tools.com]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 5. ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine - CAS号 —— - 摩熵化学 [molaid.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 209256-41-7|this compound|BLD Pharm [bldpharm.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. aksci.com [aksci.com]

(2,3-Dihydrobenzofuran-4-yl)methanol molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of (2,3-Dihydrobenzofuran-4-yl)methanol

Abstract

This compound is a heterocyclic organic compound featuring a dihydrobenzofuran core, a scaffold of considerable interest in medicinal chemistry and materials science. Its unique structural arrangement, combining a rigid aromatic system with a flexible dihydrofuran ring and a reactive hydroxymethyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and modern synthetic considerations. It further details a self-validating workflow for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this versatile chemical entity.

Introduction to the Dihydrobenzofuran Scaffold

The synthesis and study of heterocyclic compounds are cornerstones of modern drug discovery. The dihydrobenzofuran nucleus, which consists of a benzene ring fused to a dihydrofuran ring, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1] This core's structural rigidity and potential for diverse functionalization make it an ideal candidate for developing novel therapeutic agents.[1] The unique three-dimensional architecture of these molecules allows for precise interactions with biological targets.[1] Notably, benzofuran-based derivatives have been explored for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease treatment, highlighting the scaffold's therapeutic relevance.[2] this compound serves as a key intermediate, providing a reactive handle for constructing extensive compound libraries for screening and development.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular structure of this compound, with the chemical formula C₉H₁₀O₂, is defined by three key components:

-

Benzene Ring : A planar, aromatic ring providing a rigid foundation. The carbons are sp² hybridized, resulting in a delocalized π-electron system.

-

Dihydrofuran Ring : A five-membered, non-aromatic heterocyclic ring fused to the benzene ring. The oxygen atom and the adjacent carbons (C2 and C3) are sp³ hybridized, imparting a degree of conformational flexibility to the molecule.

-

Hydroxymethyl Substituent (-CH₂OH) : Located at the C4 position of the benzofuran ring system, this primary alcohol group is the molecule's primary site of reactivity.[3] It can participate in hydrogen bonding as both a donor (from the -OH group) and an acceptor (at the oxygen atom).

The fusion of the planar aromatic ring with the puckered dihydrofuran ring creates a distinct V-shaped topology. The hydroxymethyl group's rotational freedom allows it to adopt various conformations, which can be critical for its interaction with enzyme active sites or for directing further synthetic transformations.

Physicochemical Data Summary

A summary of key computational and physical properties is essential for predicting the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4][5] |

| CAS Number | 209256-41-7 | [4] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |

| LogP (octanol-water partition coeff.) | 1.11 | [4] |

| Hydrogen Bond Donors | 1 | [4][6][7] |

| Hydrogen Bond Acceptors | 2 | [4][6][7] |

| Rotatable Bonds | 1 | [4][6][7] |

| SMILES | C1=CC(=C2CCOC2=C1)CO | [4] |

Synthesis Strategies for the Dihydrobenzofuran Core

The construction of the dihydrobenzofuran nucleus is a subject of extensive research, with modern organometallic chemistry offering the most efficient and versatile routes. Transition metal-catalyzed reactions, such as those employing palladium, rhodium, nickel, or iridium, have become standard methodologies for achieving high yields and selectivity.[1][8] These methods often involve intramolecular cyclization reactions, C-H activation, or annulation strategies.[1][8]

The following diagram illustrates a generalized workflow for the synthesis of a substituted dihydrobenzofuran derivative, reflecting a common strategy in medicinal chemistry. The causality for this approach lies in the power of transition metal catalysis to form C-C and C-O bonds under relatively mild conditions, a necessity when dealing with functionalized aromatic precursors.

Caption: A self-validating workflow for spectroscopic characterization and structural confirmation.

Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile starting material or building block. Its value in drug development lies in:

-

Scaffold Hopping and Library Synthesis : The hydroxymethyl group is readily oxidized to an aldehyde or carboxylic acid, or converted to halides, amines, or ethers, allowing for the rapid generation of a diverse library of analogues for high-throughput screening.

-

Fragment-Based Drug Design (FBDD) : The molecule itself represents a valuable fragment that can be used to probe the binding pockets of target proteins. Its physicochemical properties (LogP, TPSA) are within the desirable range for fragments.

-

Lead Optimization : In a lead optimization campaign, introducing the dihydrobenzofuran moiety can improve metabolic stability, modulate solubility, and enhance binding affinity by introducing favorable steric and electronic interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling : Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9][10]Wash hands thoroughly after handling. [9]* Storage : The compound should be stored in a tightly sealed container in a cool, dry place. [10]Recommended storage conditions are often refrigerated at 2-8°C to ensure long-term stability. [4][6]* Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [9]

Conclusion

This compound is a structurally significant molecule that serves as a foundational tool for chemical synthesis and drug discovery. Its combination of aromatic, aliphatic, and functional features provides a rich platform for molecular exploration. A thorough understanding of its structure, properties, and spectroscopic signatures, as detailed in this guide, is essential for leveraging its full potential in the research and development of novel chemical entities.

References

-

PubChem. (2,3-Dihydrobenzofuran-6-yl)methanol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. [Link]

-

PubChem. (2,3-Dihydro-1-benzofuran-5-yl)methanol. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

-

Chem-Tools. This compound. [Link]

-

Sharma, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

-

J&W Pharmlab. (2,3-Dihydro-benzofuran-4-yl)-methanol. [Link]

-

Sharma, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (PMC). [Link]

-

Al-Wahaibi, L. H., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 2. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem-tools.com [chem-tools.com]

- 4. chemscene.com [chemscene.com]

- 5. (2,3-Dihydrobenzofuran-6-yl)methanol | C9H10O2 | CID 18356898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol

Abstract: (2,3-Dihydrobenzofuran-4-yl)methanol is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid scaffold and functional handle allow for its incorporation into a diverse range of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect two core strategies, focusing on the reduction of key carbonyl precursors: 2,3-dihydrobenzofuran-4-carbaldehyde and 2,3-dihydrobenzofuran-4-carboxylic acid. The guide emphasizes the chemical rationale behind procedural choices, provides detailed experimental protocols, and offers a comparative analysis to inform strategic synthetic planning.

Strategic Overview: A Retrosynthetic Approach

To logically devise synthetic routes to this compound, we begin with a retrosynthetic analysis. The primary alcohol functional group is a prime candidate for a disconnection based on a functional group interconversion (FGI). The most direct precursors are carbonyl compounds at the same oxidation state, namely an aldehyde or a carboxylic acid (or its ester derivative). These precursors can be further disconnected to the parent 2,3-dihydrobenzofuran heterocycle, which itself can be synthesized from simpler phenolic starting materials. This analysis reveals two robust and widely applicable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Aldehyde Reduction

This pathway is arguably the most direct, culminating in the selective reduction of 2,3-dihydrobenzofuran-4-carbaldehyde. The success of this route hinges on the efficient preparation of the aldehyde intermediate.

Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde

The introduction of a formyl group at the C4 position of the dihydrobenzofuran ring can be challenging. While direct formylation methods exist, a more reliable and common approach involves the conversion from a carboxylic acid precursor. This involves reducing the carboxylic acid to the aldehyde oxidation state, a transformation that requires careful control to prevent over-reduction to the alcohol.

-

Preparation of the Carboxylic Acid: 2,3-Dihydrobenzofuran-4-carboxylic acid serves as a stable and accessible precursor. It can be synthesized via methods such as the carboxylation of an organometallic intermediate or through multi-step sequences starting from substituted phenols like 4-hydroxyindanone.[1]

-

Conversion to Aldehyde: The carboxylic acid is first activated, typically by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or another reactive derivative. This activated intermediate is then subjected to a controlled reduction. A classic method is the Rosenmund reduction, which uses a poisoned palladium catalyst (e.g., Pd/BaSO₄) to hydrogenate the acid chloride to the aldehyde.

Reduction of the Aldehyde to the Primary Alcohol

The reduction of an aldehyde to a primary alcohol is one of the most fundamental and efficient transformations in organic synthesis.

Causality of Reagent Choice: For this step, sodium borohydride (NaBH₄) is the reagent of choice. Here's why:

-

Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially present functional groups like esters or carboxylic acids, which provides a significant advantage in complex molecule synthesis.

-

Safety and Convenience: Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol and does not react violently with atmospheric moisture. This makes the reaction setup and workup significantly safer and simpler.

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically from the solvent during workup, yields the final primary alcohol.

Caption: Synthetic workflow for Pathway I.

Experimental Protocol: Reduction of Aldehyde with NaBH₄

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching & Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is acidic (~pH 5-6).

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain this compound as a pure compound.[2]

Pathway II: Synthesis via Carboxylic Acid / Ester Reduction

An alternative and highly effective strategy involves the direct reduction of 2,3-dihydrobenzofuran-4-carboxylic acid or its corresponding ester. This route bypasses the need to isolate the intermediate aldehyde, but requires a more powerful reducing agent.

Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

This key intermediate can be prepared through several established methods. A particularly robust method is the carboxylation of an organometallic species.

-

Halogenation: First, 2,3-dihydrobenzofuran is selectively halogenated at the 4-position, typically using a brominating agent like N-bromosuccinimide (NBS).

-

Organometallic Formation: The resulting 4-bromo-2,3-dihydrobenzofuran is treated with a strong base like n-butyllithium or converted into a Grignard reagent by reacting with magnesium metal.[3] This step generates a potent nucleophilic carbanion at the C4 position.

-

Carboxylation: The organometallic intermediate is then reacted with a simple electrophile, solid carbon dioxide (dry ice), which upon acidic workup yields 2,3-dihydrobenzofuran-4-carboxylic acid.[4][5]

Reduction of the Carboxylic Acid to the Primary Alcohol

Causality of Reagent Choice: Carboxylic acids and esters are significantly less electrophilic than aldehydes. Therefore, a mild reagent like NaBH₄ is generally ineffective for this transformation. A powerful hydride source is required.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is the classic and most reliable reagent for this purpose. It is a highly reactive, non-selective reducing agent capable of reducing most polar functional groups, including carboxylic acids and esters.

-

Borane Complexes (e.g., BH₃·THF): Borane is another excellent option that readily reduces carboxylic acids while being less reactive towards some other functional groups compared to LiAlH₄, sometimes offering better chemoselectivity.

The reaction with LiAlH₄ involves the initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions. A full 4 equivalents of hydride are formally required per carboxylic acid. Extreme caution must be exercised when using LiAlH₄, as it reacts violently with water and other protic sources. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Caption: Synthetic workflow for Pathway II.

Experimental Protocol: Reduction of Carboxylic Acid with LiAlH₄

-

Setup: Assemble a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Reaction: Dissolve 2,3-dihydrobenzofuran-4-carboxylic acid (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ with extreme care by the sequential, dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% aqueous sodium hydroxide (NaOH).

-

'3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

-

Purification: Stir the resulting mixture vigorously for 30 minutes until a white solid forms. Filter the solid through a pad of Celite, washing thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Comparative Analysis of Synthesis Pathways

The choice between Pathway I and Pathway II depends on several factors, including available starting materials, required scale, and safety considerations.

| Feature | Pathway I (Aldehyde Reduction) | Pathway II (Carboxylic Acid Reduction) |

| Key Precursor | 2,3-Dihydrobenzofuran-4-carbaldehyde | 2,3-Dihydrobenzofuran-4-carboxylic Acid |

| Final Step Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) |

| Precursor Synthesis | Can be complex; often requires reduction from the corresponding carboxylic acid. | Well-established methods (e.g., carboxylation of organometallics).[1][5] |

| Overall Yield | Generally high for the final reduction step, but overall yield depends on aldehyde synthesis. | Typically good to excellent over two steps from the halogenated precursor. |

| Safety & Handling | Safer. NaBH₄ is stable in air and protic solvents. Standard benchtop procedure. | Requires high caution. LiAlH₄ is pyrophoric and reacts violently with water. Requires inert atmosphere and careful quenching. |

| Scalability | Highly scalable due to mild conditions and simple workup of the final step. | Scalable with appropriate engineering controls and safety protocols for handling LiAlH₄. |

| Chemoselectivity | High. NaBH₄ selectively reduces aldehydes in the presence of esters, amides, etc. | Low. LiAlH₄ is a powerful, non-selective reducing agent. |

Conclusion

Both pathways presented offer viable and robust methods for the synthesis of this compound.

-

Pathway II, the reduction of the carboxylic acid using LiAlH₄, is often the more practical and direct route in a research setting. It leverages a readily accessible precursor and is highly effective, provided the necessary safety precautions for handling powerful hydrides are strictly followed.

-

Pathway I, the reduction of the aldehyde, becomes strategically advantageous when the aldehyde precursor is available or when the substrate contains functional groups sensitive to LiAlH₄. The final reduction step is operationally simple, safe, and easily scalable.

The optimal choice will ultimately be dictated by the specific constraints and objectives of the synthetic campaign, including the complexity of the starting materials and the scale of the desired product.

References

-

ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of benzofurans. Retrieved January 14, 2026, from [Link]

- Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved January 14, 2026, from [Link]

-

UCL Discovery. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved January 14, 2026, from [Link]

-

HAL Open Science. (n.d.). Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved January 14, 2026, from [Link]

-

University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved January 14, 2026, from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

-

ResearchGate. (2024). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al2O3 Catalysts. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). A short synthesis of 2,3,4-trihydrodibenzofuranes. Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). grignard reagents. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). 6-APB. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

ResearchGate. (n.d.). (PDF) Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Retrieved January 14, 2026, from [Link]

Sources

- 1. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 2. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Biological activity of 2,3-dihydrobenzofuran derivatives

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydrobenzofuran Derivatives

Foreword

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant therapeutic interest.[1][2][3] Its rigid, planar structure, combined with the versatility for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activities. This guide provides an in-depth exploration of the diverse biological activities exhibited by 2,3-dihydrobenzofuran derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental design and present self-validating protocols to ensure scientific integrity and reproducibility.

The 2,3-Dihydrobenzofuran Scaffold: A Platform for Bioactivity

The inherent biological relevance of the 2,3-dihydrobenzofuran nucleus stems from its presence in a wide array of bioactive natural products.[4][5] Compounds like ailanthoidol exhibit a range of activities including anticancer and antioxidant effects, while others like eurothiocin B are known α-glucosidase inhibitors.[6] This natural precedent has inspired medicinal chemists to explore this scaffold extensively. Synthetic strategies, often involving transition metal-catalyzed cyclizations, C-H activation, or asymmetric cycloadditions, have enabled the creation of vast libraries of derivatives.[7][8][9] This chemical tractability is paramount, as it allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Anticancer and Anti-Inflammatory Activity

A significant area of investigation for 2,3-dihydrobenzofuran derivatives is in oncology and inflammation, two often interconnected pathologies.[6][10] Chronic inflammation is a known driver of tumorigenesis, making dual-activity compounds particularly valuable.[6]

Mechanism of Action: Targeting Inflammatory and Survival Pathways

Many fluorinated benzofuran and dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade.[6][10] They have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[6][10]

A central signaling pathway implicated in both inflammation and cancer cell survival is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Certain 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to potently inhibit this translocation, thereby blocking the downstream effects.[4][5]

Caption: NF-κB signaling pathway and point of inhibition by derivatives.

Quantitative Data on Anticancer & Anti-inflammatory Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

| Compound Type | Target/Cell Line | Activity | IC50 / GI50 (µM) | Reference |

| Fluorinated Dihydrobenzofurans | IL-6 Secretion (LPS-stimulated macrophages) | Anti-inflammatory | 1.2 - 9.04 | [6] |

| Fluorinated Dihydrobenzofurans | PGE2 Production (LPS-stimulated macrophages) | Anti-inflammatory | 1.1 - 20.5 | [6][10] |

| Benzofuran-2-carboxamides | HCT116 (Colon Cancer) | Anticancer | 0.87 | [11] |

| Benzofuran-2-carboxamides | HeLa (Cervical Cancer) | Anticancer | 0.73 | [11] |

| Dihydrobenzofuran Phenylamides | HCT15 (Colon Cancer) | Anticancer | 2.37 | [5] |

| Dihydrobenzofuran Phenylamides | PC-3 (Prostate Cancer) | Anticancer | 2.68 | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production)

This protocol describes a self-validating system to screen for compounds that inhibit nitric oxide production in LPS-stimulated macrophages.

Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the culture medium of LPS-stimulated cells treated with a test compound indicates potential anti-inflammatory activity.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of 2,3-dihydrobenzofuran derivatives in DMSO.

-

Serially dilute the compounds in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known iNOS inhibitor).

-

-

Stimulation:

-

To all wells except the "negative control" (cells with medium only), add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Griess Assay:

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis & Validation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

The percent inhibition is calculated as: [1 - (Abs_treated / Abs_LPS_only)] * 100.

-

Self-Validation: Simultaneously perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells remaining in the original plate. A valid inhibitory effect must not be accompanied by significant cytotoxicity. A compound that kills the cells will also result in low NO production, a potential false positive.

-

Antioxidant Activity

Oxidative stress is a pathological state resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them. 2,3-dihydrobenzofuran derivatives, particularly those with a phenolic hydroxyl group, are potent radical-scavenging antioxidants.[12][13]

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism for phenolic 2,3-dihydrobenzofurans is hydrogen atom transfer (HAT).[14] The hydroxyl group on the aromatic ring can donate its hydrogen atom to a free radical (e.g., peroxyl radical), neutralizing it and preventing it from damaging cellular components like lipids and DNA. The resulting phenoxyl radical is stabilized by resonance within the aromatic system, making it less reactive than the initial radical.[12] The stability of this phenoxyl radical is a key determinant of antioxidant potency.[12]

Caption: General workflow for screening antioxidant compounds.

Structure-Activity Relationship (SAR)

-

Phenolic Hydroxyl Group: The presence of a 5-hydroxy group is critical for radical-scavenging activity.[12][13]

-

Ortho Substituents: Bulky substituents (like tert-butyl groups) ortho to the hydroxyl group can increase the stability of the resulting phenoxyl radical, enhancing antioxidant potency, though they might also introduce steric hindrance that slightly reduces the reaction rate with radicals.[12]

-

Chalcogen Substitution: Replacing the furan oxygen with heavier chalcogens (sulfur, selenium, tellurium) in the heterocyclic ring can increase antioxidant capacity.[13] This is partly due to the ability of these heavier atoms to be regenerated more efficiently by cellular reducing agents like glutathione.[13]

Neuroprotective Effects

The application of 2,3-dihydrobenzofuran derivatives in neurodegenerative diseases like Alzheimer's is a promising area of research.[3][15][16] Their mechanisms are often multi-faceted, combining antioxidant, anti-inflammatory, and specific enzyme-inhibiting activities.

Multi-Target Mechanism in Neuroprotection

A key strategy in treating complex neurodegenerative diseases is to engage multiple pathological targets simultaneously. A novel derivative, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), exemplifies this approach.[15][16]

-

Antioxidant Action: The benzofuran core and the organoselenium moiety both contribute to reducing oxidative stress by scavenging ROS and decreasing markers like thiobarbituric acid reactive substances (TBARS).[15][16]

-

Enzyme Inhibition: TFSeB has been shown to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[15][16] Increased activity of these enzymes is associated with Alzheimer's pathology; MAO-B inhibition reduces oxidative damage, while AChE inhibition increases the levels of the neurotransmitter acetylcholine, improving cognitive function.[15]

-

Modulation of Signaling Pathways: The compound was found to decrease the expression of pro-inflammatory and pro-apoptotic markers like NF-κB and GSK3B, while increasing the expression of neuroprotective factors such as BDNF and NRF2.[16]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for screening AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

-

Prepare solutions of AChE enzyme, DTNB (10 mM), and ATCh (10 mM) in the buffer.

-

Prepare serial dilutions of the test 2,3-dihydrobenzofuran derivatives in buffer (with a small, consistent amount of DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

25 µL of the test compound solution (or buffer for control, or a known inhibitor like Donepezil for positive control).

-

125 µL of DTNB solution.

-

50 µL of buffer.

-

25 µL of AChE solution.

-

-

Mix and incubate for 15 minutes at 25°C.

-

-

Initiating the Reaction:

-

Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis & Validation:

-

Calculate the reaction rate (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Validation: Run a control reaction without the enzyme to ensure the test compound does not directly react with DTNB or ATCh, which would be an artifact.

-

Antimicrobial Activity

The 2,3-dihydrobenzofuran scaffold has also been explored for its antimicrobial properties, showing activity against various bacteria and fungi.[17][18]

Structure-Activity Relationship (SAR)

SAR studies have provided key insights for designing effective antimicrobial agents.

-

Halogenation: The introduction of halogens, particularly bromine, into the benzofuran structure often enhances antimicrobial activity.[17] For example, derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci, whereas mono-substituted or unsubstituted derivatives were inactive.[17]

-

Specific Moieties: The presence of certain side chains, such as 1-(3-amino-2-hydroxypropyl) groups on a brominated dihydrobenzofuran core, has been shown to be effective against Gram-positive bacteria and fungi.[17]

Quantitative Data on Antimicrobial Activity

Activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives | Gram-positive cocci (e.g., S. aureus) | 50 - 200 | [17] |

| Halogenated aromatic derivatives | Candida albicans, C. parapsilosis | 100 | [17] |

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. Derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. The key to their success lies in the ability to modify the core structure at multiple positions, allowing for the optimization of multi-target engagement, a highly desirable trait for treating complex diseases like cancer and neurodegeneration.

Future research should focus on leveraging asymmetric synthesis to explore the stereochemical aspects of bioactivity, as enantiomers often exhibit different pharmacological profiles.[8][9] Furthermore, combining the dihydrobenzofuran core with other pharmacophores through hybrid-molecule design could lead to novel compounds with enhanced potency and unique mechanisms of action. As our understanding of disease pathways deepens, the rational design of new 2,3-dihydrobenzofuran derivatives will undoubtedly continue to yield promising therapeutic candidates.

References

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health. [Link]

-

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation. PubMed. [Link]

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. [Link]

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. National Institutes of Health. [Link]

-

Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

-

Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKAT USA. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Institutes of Health. [Link]

-

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. ScienceDirect. [Link]

-

2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed. [Link]

-

(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

-

5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants 3. Synthesis and antioxidant activity of 2-dodecylthiomethyland 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. ResearchGate. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Institutes of Health. [Link]

-

(PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health. [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3-Dihydrobenzofuran-4-yl)methanol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (2,3-Dihydrobenzofuran-4-yl)methanol

Executive Summary

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is critical for ensuring product quality, efficacy, and safety. This document details the theoretical basis and experimental protocols for determining aqueous and organic solubility, outlines methodologies for assessing chemical stability under stress conditions as mandated by regulatory guidelines, and proposes potential degradation pathways. All experimental designs are grounded in established scientific principles and regulatory frameworks to ensure data integrity and reproducibility.

Introduction to this compound

This compound (CAS No. 209256-41-7) is a heterocyclic organic compound featuring a dihydrobenzofuran core with a hydroxymethyl substituent.[1] This structure is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility and stability of such an intermediate are not merely academic points; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the shelf-life of the final drug product.[][3] A thorough characterization is therefore a foundational step in the drug development lifecycle.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 209256-41-7 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Calculated LogP | 1.11 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

Solubility Profile

The solubility of an API or intermediate dictates its behavior from synthesis to its biological effect. Poor solubility can hinder absorption and bioavailability, making its early determination essential.[4]

Theoretical Assessment and Predictive Factors

The structure of this compound—containing both a polar alcohol group and a largely non-polar dihydrobenzofuran ring system—suggests it is a sparingly soluble compound in aqueous media. The calculated LogP of 1.11 indicates a slight preference for lipophilic environments over aqueous ones.[1] Based on the principle of "like dissolves like," it is predicted to have higher solubility in polar organic solvents like short-chain alcohols and moderate solubility in less polar solvents.

Gold Standard for Experimental Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is required. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[4][5] The objective is to create a saturated solution in a given solvent at a controlled temperature, allowing the system to reach equilibrium before measuring the concentration of the dissolved solute.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile). "Excess" is critical to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] Periodically check to confirm that undissolved solid is still present.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes).[4]

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Quantitative Solubility Data (Illustrative)